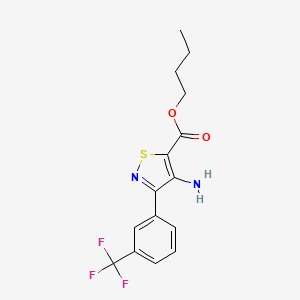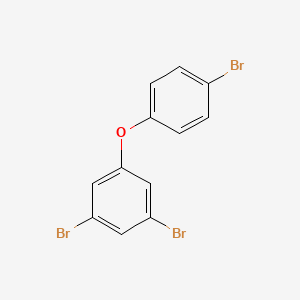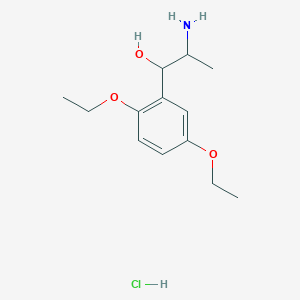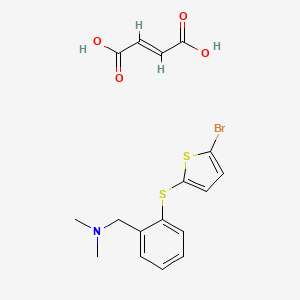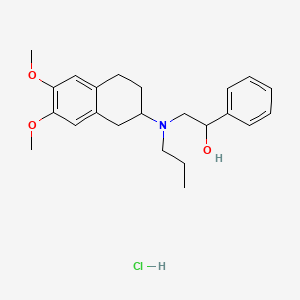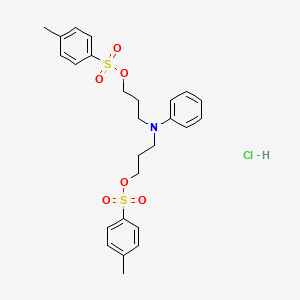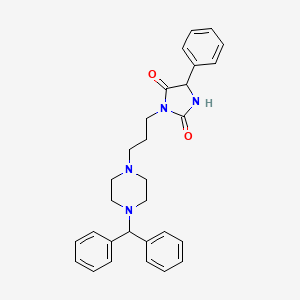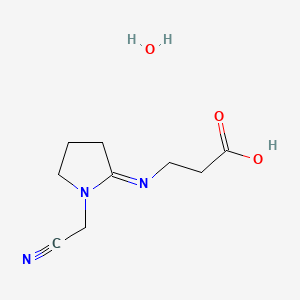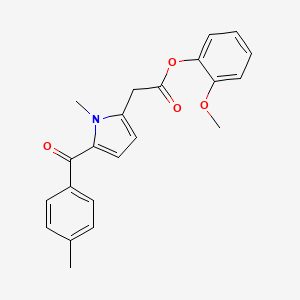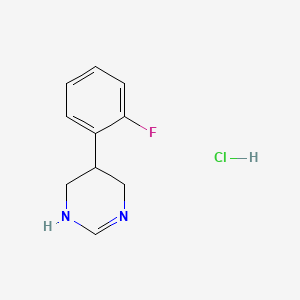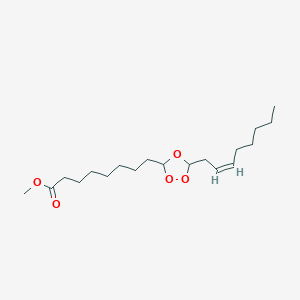
Methyl linoleate 9,10-ozonide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl linoleate 9,10-ozonide: is a chemical compound derived from methyl linoleate , which is an ester of linoleic acid. Linoleic acid is an essential polyunsaturated fatty acid commonly found in vegetable oils. The 9,10-ozonide form of methyl linoleate results from the reaction of ozone (O₃) with the double bonds in its structure.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of methyl linoleate 9,10-ozonide involves ozonolysis of methyl linoleate. Ozonolysis is a reaction where ozone cleaves carbon-carbon double bonds, leading to the formation of ozonides. In this case, ozone reacts with the double bonds in methyl linoleate to yield the 9,10-ozonide.
Reaction Conditions:: The ozonolysis reaction typically occurs under mild conditions, using ozone gas (O₃) in a solvent such as dichloromethane (CH₂Cl₂). The reaction is usually carried out at low temperatures to prevent further oxidation.
Industrial Production Methods:: While industrial-scale production of this compound is less common, laboratory-scale synthesis provides valuable insights into its properties and applications.
Analyse Chemischer Reaktionen
Reactivity:: Methyl linoleate 9,10-ozonide is susceptible to various chemical reactions due to its ozonide functional group. Some notable reactions include:
Reduction: Reduction of the ozonide can yield aldehydes or other products.
Hydrolysis: Hydrolysis of the ozonide can lead to the formation of aldehydes and carboxylic acids.
Cyclization: The ozonide can undergo cyclization reactions, forming cyclic compounds.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Hydrolysis: Acidic or basic conditions.
Cyclization: Acidic catalysts or heat.
Major Products:: The major products depend on the specific reaction conditions and the subsequent transformations of the ozonide.
Wissenschaftliche Forschungsanwendungen
Biological Research: Investigating its effects on cellular processes and lipid metabolism.
Medicine: Exploring its therapeutic properties, including anti-inflammatory or antioxidant effects.
Chemistry: As a model compound for ozonolysis studies.
Wirkmechanismus
The exact mechanism by which methyl linoleate 9,10-ozonide exerts its effects remains an active area of research. It likely involves interactions with cellular components, oxidative stress pathways, and lipid-related processes.
Vergleich Mit ähnlichen Verbindungen
While methyl linoleate 9,10-ozonide is unique due to its ozonide functionality, other related compounds include:
Linoleic Acid: The parent compound from which methyl linoleate is derived.
Other Fatty Acid Ozonides: Similar ozonides formed from different fatty acids.
Eigenschaften
CAS-Nummer |
121431-57-0 |
|---|---|
Molekularformel |
C19H34O5 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
methyl 8-[5-[(Z)-oct-2-enyl]-1,2,4-trioxolan-3-yl]octanoate |
InChI |
InChI=1S/C19H34O5/c1-3-4-5-6-9-12-15-18-22-19(24-23-18)16-13-10-7-8-11-14-17(20)21-2/h9,12,18-19H,3-8,10-11,13-16H2,1-2H3/b12-9- |
InChI-Schlüssel |
AFPOKSLEBAWNKG-XFXZXTDPSA-N |
Isomerische SMILES |
CCCCC/C=C\CC1OC(OO1)CCCCCCCC(=O)OC |
Kanonische SMILES |
CCCCCC=CCC1OC(OO1)CCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


